N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide
Description
N-{3-[3-(Dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide is a synthetic benzamide derivative characterized by a 2-fluorobenzamide core linked to a substituted phenyl group via a 3-(dimethylamino)-3-oxopropyl chain.
Properties
IUPAC Name |
N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-21(2)17(22)11-10-13-6-5-7-14(12-13)20-18(23)15-8-3-4-9-16(15)19/h3-9,12H,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEYWFBYGHIPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde, dimethylamine, and 2-fluorobenzoic acid.
Reduction and Condensation: The nitro group of 3-nitrobenzaldehyde is reduced to an amine, which is then condensed with dimethylamine to form the dimethylamino intermediate.
Amide Formation: The intermediate is then reacted with 2-fluorobenzoic acid under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing catalytic hydrogenation for the reduction step to ensure efficiency and scalability.
Automated Coupling Reactions: Employing automated reactors for the amide coupling step to maintain consistency and high yield.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the development of new therapeutic agents.
Industry
In the material science industry, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism by which N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzamide moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)
N-[3-(Acetylamino)phenyl]-2-fluorobenzamide (Y031-9078)
- Structure: Shares the 2-fluorobenzamide core but replaces the dimethylamino-oxopropyl group with an acetylamino substituent .
- Use : Screening compound in drug discovery.
- Comparison: The acetylamino group is less basic than dimethylamino, which may reduce solubility. However, the retained fluorine suggests similar metabolic stability.
Dimethylamino-Containing Analogs
4-[4-[3-(Dimethylamino)-3-oxopropyl]-2-methoxyphenyl]-N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylbenzamide
- Structure: Contains the dimethylamino-oxopropyl group but includes a sulfonylbenzamide backbone and nitro/methoxy substituents.
- Activity : Bcl-X inhibitor with Ki values of 38.9 nM and 1000 nM, highlighting variability in potency depending on additional substituents .
- Comparison : The target compound lacks the sulfonyl and nitro groups, which may reduce its affinity for Bcl-X but improve selectivity for other targets.
2-(1-(4-(Dimethylamino)phenyl)-3-(naphthalen-2-yl)-3-oxopropyl)cyclohexan-1-one
- Structure: Features a dimethylamino-phenyl group linked to a naphthyl-substituted oxopropyl chain .
Fluorobenzamide Derivatives
N-(3-Amino-2-methylphenyl)-2-fluorobenzamide
- Structure: Retains the 2-fluorobenzamide core but includes an amino-methylphenyl substituent .
- Comparison: The amino group could enable hydrogen bonding, contrasting with the dimethylamino-oxopropyl chain’s steric and electronic effects.
Data Table: Structural and Functional Comparison
Key Research Findings
- Substituent Impact: The dimethylamino-oxopropyl chain in the target compound balances solubility and steric bulk, distinguishing it from simpler benzamides like mepronil .
- Fluorine’s Role : The 2-fluoro substitution is conserved in analogs like Y031-9078, suggesting its importance in enhancing metabolic stability and binding interactions .
- Activity Variability: Structural analogs with sulfonyl or nitro groups (e.g., Bcl-X inhibitor) demonstrate that minor modifications drastically alter potency, implying that the target compound’s activity is highly context-dependent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
